molecular formula C21H20F2N4O5S2 B2739670 Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 941991-08-8

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2739670
CAS No.: 941991-08-8
M. Wt: 510.53
InChI Key: UHBMGEVQBVVSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. This compound features a piperazine-1-carboxylate moiety linked via a sulfonyl group to a phenyl ring bearing a carbamoyl substituent.

Properties

IUPAC Name

ethyl 4-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O5S2/c1-2-32-21(29)26-7-9-27(10-8-26)34(30,31)15-5-3-13(4-6-15)19(28)25-20-24-18-16(23)11-14(22)12-17(18)33-20/h3-6,11-12H,2,7-10H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBMGEVQBVVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 4,6-difluorobenzo[d]thiazol-2-ylamine with chloroformates to form the corresponding carbamoyl derivative. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield the sulfonyl derivative. Finally, the compound is esterified with ethyl chloroformate to produce the target molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including anti-inflammatory and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring in the target compound is substituted with 4,6-difluoro groups. Analogous compounds exhibit variations in these substituents, which influence their physicochemical and biological properties:

Compound Name Substituents on Benzothiazole Key Differences Reference ID
Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 4,6-dimethyl Methyl groups increase lipophilicity but reduce electronegativity vs. fluorine.
Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate 6-methoxy, 3-methyl Methoxy enhances solubility; methyl introduces steric hindrance.
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 3-ethyl, 4-fluoro Ethyl group increases steric bulk; monofluoro substitution alters polarity.

Fluorine’s small atomic radius minimizes steric disruption, a critical advantage in enzyme active sites .

Variations in the Piperazine-Carboxylate Moiety

The piperazine ring in the target compound is functionalized with an ethyl carboxylate group. Other analogs replace this group with bulkier or more polar substituents:

Compound Name Piperazine Substituent Functional Impact Reference ID
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-fluorobenzoyl, hydroxylphenyl Increased polarity and hydrogen-bonding capacity due to hydroxyl and ketone groups.
4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41) Trifluoromethylphenyl, thiophene Trifluoromethyl enhances metabolic stability; thiophene modifies π-π interactions.
tert-butyl 4-[5-[[4-[2-(tert-butoxycarbonylamino)ethyl]phenyl]carbamoyl]-3-chloro-2-pyridyl]piperazine-1-carboxylate tert-butyl, pyridyl Bulky tert-butyl groups improve proteolytic stability but reduce solubility.

Key Observations :
The ethyl carboxylate in the target compound balances solubility and membrane permeability. Bulkier groups (e.g., tert-butyl) in analogs like may hinder cellular uptake, while polar groups (e.g., hydroxyl in ) enhance water solubility at the expense of permeability.

Biological Activity

Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22F2N4O2SC_{21}H_{22}F_{2}N_{4}O_{2}S, with a molecular weight of 432.5 g/mol. The presence of the difluorobenzo[d]thiazole moiety is significant due to its influence on biological interactions and activity.

PropertyValue
Molecular FormulaC21H22F2N4O2S
Molecular Weight432.5 g/mol
CAS Number1208966-43-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that piperazine derivatives often exhibit diverse pharmacological effects, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
  • Antimicrobial and Antifungal Properties : Compounds with benzothiazole structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may similarly possess these properties.

Case Studies

  • Antinociceptive Effects : A study evaluating similar piperazine derivatives indicated significant antinociceptive effects in animal models. The mechanism was linked to the modulation of pain pathways via FAAH inhibition, leading to enhanced pain relief in models of neuropathic pain .
  • Anticancer Activity : Research on related compounds has suggested potential anticancer properties through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can disrupt inflammatory pathways that are often upregulated in cancer progression.
  • Inflammation Reduction : Another study highlighted the efficacy of similar piperazine derivatives in reducing inflammation markers in vivo, suggesting that this compound may also exhibit anti-inflammatory effects .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique structural features that may enhance its biological activity:

Compound NameBiological Activity
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateAnalgesic and anti-inflammatory properties
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylureaAntimicrobial and anticancer effects
JNJ-1661010 (FAAH inhibitor)Pain relief and modulation of lipid signaling

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including sulfonylation, carbamoyl coupling, and piperazine ring functionalization. Key steps may resemble protocols for analogous piperazine-benzo[d]thiazole derivatives, such as:

  • Sulfonylation : Reacting 4-carbamoylphenyl sulfonyl chloride with piperazine derivatives under inert conditions (e.g., N₂ atmosphere) .
  • Carbamoyl coupling : Using coupling agents like EDCI/HOBt in anhydrous dimethylformamide (DMF) at 0–25°C .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) with bases such as potassium carbonate or triethylamine improve yields .
    • Monitoring reaction progress via TLC or LC-MS is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperazine and benzo[d]thiazole rings. Aromatic protons in the 6.5–8.5 ppm range and piperazine signals near 3.0–4.0 ppm are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for fluorine atoms .
  • FT-IR spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s purity for biological testing?

  • HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to achieve >95% purity. Adjust mobile phase pH to 5.5 for optimal resolution .
  • Melting point analysis : Sharp melting ranges (e.g., 150–155°C) indicate purity, though data may require empirical determination due to limited literature .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, HeLa cell cytotoxicity assays in showed IC₅₀ variability (±20%) due to differing FBS concentrations .
  • Validate target engagement : Use techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinase enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Core modifications : Replace the 4,6-difluorobenzo[d]thiazole moiety with chloro or methylthio groups to assess electronic effects on carbamoyl binding .
  • Piperazine substitutions : Introduce bulky groups (e.g., tert-butyl) to the piperazine ring to evaluate steric hindrance impacts on sulfonyl interactions .
  • In silico docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP, focusing on hydrogen bonding with the carbamoyl group .

Q. What in vivo models are suitable for preclinical evaluation?

  • Xenograft models : Administer the compound (10–50 mg/kg, oral or IP) in immunodeficient mice with DU145 prostate cancer cells, monitoring tumor volume and toxicity .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS, noting piperazine’s propensity for rapid metabolism .

Methodological Challenges

Q. How can low solubility in aqueous buffers be addressed for in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetate esters of the ethyl carboxylate group to improve hydrophilicity .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light, then analyze degradants via LC-MS. Common degradation pathways include hydrolysis of the ethyl carboxylate ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.